molecular formula C8H4FNO B1339142 4-Fluorobenzoyl cyanide CAS No. 658-13-9

4-Fluorobenzoyl cyanide

Cat. No. B1339142
CAS RN: 658-13-9
M. Wt: 149.12 g/mol
InChI Key: RYUDHPAOIWMELX-UHFFFAOYSA-N
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Description

4-Fluorobenzoyl cyanide is a chemical compound that is related to various research areas, including the synthesis of complex molecules and the study of their properties. While the provided papers do not directly discuss 4-fluorobenzoyl cyanide, they do involve closely related compounds, such as 4-fluorobenzoic acid and derivatives thereof. These compounds are of interest due to their potential applications in fields like luminescence, pharmaceuticals, and the development of new materials.

Synthesis Analysis

The synthesis of related compounds involves various methods, including hydrothermal synthesis and microwave-assisted cyclocondensation. For instance, Tb (1) and Eu (2) complexes with 4-fluorobenzoic acid were synthesized using a hydrothermal method, which is a technique often employed for the preparation of crystalline materials . Another study reported the synthesis of 2-([4-18F]fluorophenyl)benzimidazole using microwave-assisted cyclocondensation, which is a rapid and efficient method for creating complex molecules .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and spectral analysis. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by X-ray crystallography, revealing an intramolecular hydrogen bond and a crystal packing governed by intermolecular hydrogen bonds . These studies provide insights into the molecular geometry and potential interactions of similar fluorinated compounds.

Chemical Reactions Analysis

The chemical reactions involving fluorinated compounds can lead to the formation of various heterocyclic scaffolds. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for the synthesis of different nitrogenous heterocycles, demonstrating the reactivity and versatility of such compounds in chemical synthesis . These reactions are crucial for the development of new drugs and materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of related fluorinated compounds have been studied, particularly their luminescent properties. The Tb (1) and Eu (2) complexes with 4-fluorobenzoic acid exhibited strong green and red luminescence, respectively, with high quantum yields and sensitization efficiency . These properties are significant for applications in optoelectronics and bioimaging. Additionally, the solubility, stability, and reactivity of these compounds under different conditions are important for their practical applications.

Scientific Research Applications

  • Summary of the Application : 4-Fluorobenzoyl cyanide, also referred to as 4-fluorobenzyl cyanide (FBCN), is used as a solvent in lithium-ion batteries. It’s designed to construct a bulky coordination structure with Li+, which weakens ion–dipole interaction (Li+ –solvents) but promotes coulombic attraction (Li+ –anions) at a normal Li salt concentration .
  • Methods of Application/Experimental Procedures : The application of FBCN in LIBs involves tuning the Li+ coordination chemistry based on solvent molecular engineering. The FBCN, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .
  • Results/Outcomes : This sterically-controlled solvation chemistry reduces the interfacial barrier and thus contributes to improved rate performance, as demonstrated practically in LiFePO4//graphite pouch cells . This study provides fresh insights into solvent steric control and coordination chemistry engineering, opening a new avenue for enhancing electrochemical kinetics in LIBs .

Safety And Hazards

4-Fluorobenzoyl cyanide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment .

Future Directions

4-Fluorobenzoyl cyanide has potential applications in improving the electrochemical performance of lithium-ion batteries. Its use as a solvent can reduce the interfacial barrier and contribute to improved rate performance . This opens a new avenue for enhancing electrochemical kinetics in lithium-ion batteries .

properties

IUPAC Name

4-fluorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUDHPAOIWMELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468506
Record name 4-FLUOROBENZOYL CYANIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoyl cyanide

CAS RN

658-13-9
Record name 4-FLUOROBENZOYL CYANIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Fluorobenzoyl cyanide was prepared according to the general procedure reported by G. A. Olah et al. [supra]. Under dry conditions, 1.829 g of 4-fluorobenzoyl chloride (98%, Aldrich) (11.54 mmol), 30 mL of methylene chloride, freshly distilled from phosphorus pentoxide under nitrogen, and 1.8 mL of trimethylsilyl cyanide (13 mmol) were added to a 100-mL round bottom flask. To this solution 0.29 mL of tin (IV) chloride (2.5 mmol) was added. On addition of the tin (IV) chloride, the color of the solution changed from clear to dark yellow and within 4 min the color of the solution was dark brown. The reaction mixture was stirred for 2 hr at room temperature, then quenched with 90 mL of ice-cold water, and finally extracted with two 90-mL portions of methylene chloride. The methylene chloride extracts were combined, washed with two 90-mL portions of ice-cold water, dried with MgSO4, and filtered. The methylene chloride was removed by rotary evaporation. The dark brown residue which resulted was stirred with pentane. The pentane solution was decanted and the pentane removed by rotary evaporation to yield 0.911 g of 4-fluorobenzoyl cyanide as a yellow oil. The product was further purified by Kugelrohr vacuum distillation which afforded 0.666 g (39%) of 4-fluorobenzoyl cyanide as a colorless oil that solidified on standing in the freezer: IR (CCl4) (partial) 2220, 1685, 1600, 1505, 1410 cm-1.
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1.829 g
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1.8 mL
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0.29 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
N Pimpha, S Tantayanon, F Harris - Macromolecular Symposia, 2004 - Wiley Online Library
… Summary: 4-Chloro-2,5-bis(4-fluorophenyl)oxazole monomer has successfully been synthesized using cyclization reaction of 4-fluorobenzoyl cyanide with 4fluorobenzaldehyde. This …
A Narayanan, A Nirmalchandar, F Paknia, G Rasul… - Topics in …, 2018 - Springer
Direct synthesis of triarylacetamides and 9-fluorenecarboxamides has been achieved. Phenylglyoxamides upon superelectrophilic activation in trifluoromethanesulfonic acid (triflic acid, …
KE Summo - 2016 - search.proquest.com
Asymmetric nucleophilic boronate reactions have been developed using organic chiral diols, specifically binaphthols, as catalysts. A highly enantioselective allylboration of acyl …
EA York - 2021 - search.proquest.com
The asymmetric allylation of carbonyl compounds has been extensively studied. However, many reported methodologies require the use of cold temperatures, toxic reagents, and/or the …
EK Mantus - 1991 - search.proquest.com
… Synthesis of 4-fluorobenzoyl cyanide was carried out with 4-… Trituration of this oil gave 1.626 g of 4-fluorobenzoyl cyanide. An … g (46%) of 4-fluorobenzoyl cyanide as a coloriess oil which …
A Narayanan - 2014 - search.proquest.com
This dissertation describes the development of new synthetic methodologies for fluorinated and non-fluorinated molecules using the paradigm of superelectrophilic activation, first …

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